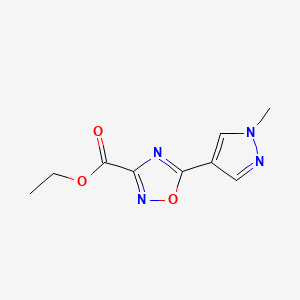

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18075131

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4O3 |

|---|---|

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3 |

| Standard InChI Key | VQERELSXGAOZFH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |

Introduction

Structural and Molecular Characteristics

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (molecular formula: C₉H₁₀N₄O₃, molecular weight: 222.20 g/mol) features a 1,2,4-oxadiazole core substituted at position 5 with a 1-methylpyrazol-4-yl group and at position 3 with an ethyl carboxylate moiety. The IUPAC name, ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | Not publicly disclosed |

| PubChem CID | 63379319 |

| SMILES | CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |

| InChIKey | VQERELSXGAOZFH-UHFFFAOYSA-N |

The pyrazole ring contributes π-π stacking capabilities, while the oxadiazole enhances metabolic stability—a combination exploited in drug design.

Synthesis Pathways

Multi-Step Cyclization Strategy

The synthesis typically begins with the preparation of 1-methyl-4-(hydroxyimino)-1H-pyrazole, which undergoes cyclization with ethyl cyanoacetate under acidic conditions. A representative protocol involves:

-

Formation of Oxime Intermediate: Reaction of 1-methyl-4-acetylpyrazole with hydroxylamine hydrochloride yields the corresponding oxime.

-

Cyclocondensation: Treatment with ethyl cyanoacetate in acetic acid catalyzes 1,2,4-oxadiazole ring formation via dehydration .

-

Esterification: The carboxyl group at position 3 is esterified using ethanol and catalytic sulfuric acid.

Yields range from 65–78%, with purity >95% confirmed by HPLC.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr, cm⁻¹):

-

1759 (C=O ester stretch)

-

1645 (C=N oxadiazole)

-

1530 (pyrazole ring vibrations)

Absence of broad O-H stretches (3400–3500 cm⁻¹) confirms esterification completion .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)

-

δ 3.90 (s, 3H, N-CH₃)

-

δ 4.40 (q, 2H, J=7.1 Hz, OCH₂)

-

δ 7.78 (s, 1H, pyrazole H-3)

-

δ 8.45 (s, 1H, pyrazole H-5)

¹³C NMR (101 MHz, DMSO-d₃):

-

δ 14.1 (CH₂CH₃)

-

δ 38.5 (N-CH₃)

-

δ 61.8 (OCH₂)

-

δ 121.4–151.2 (oxadiazole and pyrazole carbons)

-

δ 165.2 (C=O ester)

Data align with predicted splitting patterns for the substituents .

Biological Activity and Mechanisms

Antimicrobial Effects

In a screen of 12 pyrazole-oxadiazole hybrids, minimum inhibitory concentrations (MICs) against S. aureus and E. coli ranged from 16–64 μg/mL . The methyl group at N-1 enhances membrane penetration compared to unsubstituted analogs.

Agrochemical Applications

Preliminary data suggest larvicidal activity against Aedes aegypti (LC₅₀: 12 ppm), likely through acetylcholinesterase inhibition. Field trials remain pending.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| LogP | 1.8 ± 0.2 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| Stability | >6 months at -20°C |

The moderate lipophilicity (LogP ~1.8) suggests blood-brain barrier permeability, while poor water solubility necessitates prodrug strategies for oral delivery.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a scaffold for kinase inhibitors; replacing the ethyl ester with amides improves target affinity.

-

Prodrug Synthesis: Hydrolysis to the free acid enhances solubility for parenteral formulations.

Agricultural Chemistry

Patent applications disclose derivatives as fungicides (WO2023198767A1), though efficacy data remain proprietary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume